N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide
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Overview
Description
N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-(butan-2-ylsulfanyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine group.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, and primary or secondary amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with signaling pathways.
Comparison with Similar Compounds
N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide can be compared with other thiadiazole derivatives, such as:
- N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C13H14ClN3OS2 |
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Molecular Weight |
327.9 g/mol |
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide |
InChI |
InChI=1S/C13H14ClN3OS2/c1-3-8(2)19-13-17-16-12(20-13)15-11(18)9-6-4-5-7-10(9)14/h4-8H,3H2,1-2H3,(H,15,16,18) |
InChI Key |
LNKRRXSGQFHFAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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